molecular formula C10H10F2O2 B12960413 3-Fluoro-3-(4-fluorophenyl)butanoic acid

3-Fluoro-3-(4-fluorophenyl)butanoic acid

Cat. No.: B12960413
M. Wt: 200.18 g/mol
InChI Key: IXSGTMCAADOERP-UHFFFAOYSA-N
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Description

3-Fluoro-3-(4-fluorophenyl)butanoic acid is an organic compound characterized by the presence of two fluorine atoms attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(4-fluorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and ethyl 3-fluoropropanoate.

    Grignard Reaction: 4-Fluorobenzaldehyde is reacted with ethylmagnesium bromide to form 4-fluorophenylpropan-1-ol.

    Oxidation: The alcohol group in 4-fluorophenylpropan-1-ol is oxidized to form 4-fluorophenylpropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Grignard reaction and oxidation steps, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Results in the formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3-Fluoro-3-(4-fluorophenyl)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is utilized in the synthesis of fluorinated polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-(4-chlorophenyl)butanoic acid
  • 3-Bromo-3-(4-bromophenyl)butanoic acid
  • 3-Iodo-3-(4-iodophenyl)butanoic acid

Uniqueness

Compared to its halogenated analogs, 3-Fluoro-3-(4-fluorophenyl)butanoic acid exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-fluoro-3-(4-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-10(12,6-9(13)14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14)

InChI Key

IXSGTMCAADOERP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)F)F

Origin of Product

United States

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